molecular formula C7H13N3O4 B1596485 l-Alanylglycylglycine CAS No. 3146-40-5

l-Alanylglycylglycine

Cat. No. B1596485
CAS RN: 3146-40-5
M. Wt: 203.2 g/mol
InChI Key: VGPWRRFOPXVGOH-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ala-Gly-Gly is an oligopeptide.

Scientific Research Applications

Spectroscopy and Molecular Structure Analysis

L-alanylglycylglycine has been extensively studied using vibrational spectroscopy techniques. Padmaja et al. (2008) used FT Raman and IR spectra to analyze the crystallized molecule, employing density functional theory (DFT) methods to investigate the equilibrium geometry, bonding features, and harmonic vibrational frequencies. This detailed analysis helps in understanding the molecular structure and interactions within L-alanylglycine, particularly noting the non-planarity of the peptide group and the occurrence of strong intermolecular hydrogen bonding. Such insights are crucial for understanding the molecule's behavior in various applications, including its interactions with other molecules and its role in larger biological systems (Padmaja et al., 2008).

Peptide Transport and Biochemical Applications

L-alanylglycine is also relevant in the context of peptide transport and biochemical reactions. Arakawa et al. (2014) evaluated L-Phenylalanyl-Ψ[CS-N]-l-alanine, a thiourea dipeptide, as a probe for peptide transporter 1 (PEPT1). This research has implications for understanding how molecules similar to L-alanylglycine are transported within biological systems and how they can be used in various therapeutic and diagnostic applications, especially considering the molecule's stability and interaction with PEPT1 transporters (Arakawa et al., 2014).

Studies in Aqueous Solutions and Interactions

Ali et al. (2015) conducted physico-chemical studies of glycylglycine, among other compounds, in aqueous Triton X-100 solutions at different temperatures. This research is significant for understanding the behavior of L-alanylglycine-like dipeptides in solution, including their interactions, thermodynamic properties, and the effects of temperature on these properties. Such studies are fundamental for various applications, including industrial processes and formulation of pharmaceuticals (Ali et al., 2015).

properties

CAS RN

3146-40-5

Product Name

l-Alanylglycylglycine

Molecular Formula

C7H13N3O4

Molecular Weight

203.2 g/mol

IUPAC Name

2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C7H13N3O4/c1-4(8)7(14)10-2-5(11)9-3-6(12)13/h4H,2-3,8H2,1H3,(H,9,11)(H,10,14)(H,12,13)/t4-/m0/s1

InChI Key

VGPWRRFOPXVGOH-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)NCC(=O)O)N

SMILES

CC(C(=O)NCC(=O)NCC(=O)O)N

Canonical SMILES

CC(C(=O)NCC(=O)NCC(=O)O)N

Other CAS RN

3146-40-5

sequence

AGG

synonyms

AGG peptide
Ala-Gly-Gly
alanyl-glycyl-glycine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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